molecular formula C21H21N3O6 B2887584 7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1251572-79-8

7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2887584
CAS No.: 1251572-79-8
M. Wt: 411.414
InChI Key: QAAIUBLMOODRBD-UHFFFAOYSA-N
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Description

7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine core and a 1,2,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Mechanism of Action

Target of Action

Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in this compound, have been known to inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

It’s known that tmp-bearing compounds can inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division . This suggests that the compound may exert its effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The compound may affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it could disrupt the formation of the mitotic spindle, thereby halting cell division. By inhibiting Hsp90, it could disrupt the proper folding of proteins, leading to cellular stress .

Pharmacokinetics

Compounds with the tmp group generally have good solubility in organic solvents and are slightly soluble in water , which could influence their bioavailability and distribution in the body.

Result of Action

The result of the compound’s action would depend on its specific targets and the pathways it affects. Given its potential to inhibit tubulin and Hsp90, it could potentially halt cell division and induce cellular stress, respectively. These effects could lead to the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the coupling of the 1,2,4-oxadiazole intermediate with a 3,4,5-trimethoxyphenyl derivative using a suitable coupling reagent.

    Construction of the benzo[b][1,4]oxazine core: This is typically done through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the 3,4,5-trimethoxyphenyl group and may exhibit similar chemical properties.

    1,2,4-oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring structure, which may have similar reactivity and applications.

    Benzo[b][1,4]oxazine derivatives: Compounds with the benzo[b][1,4]oxazine core, which may have similar physical and chemical properties.

Uniqueness

The uniqueness of 7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-methyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-12-5-6-14-15(7-12)29-11-19(25)24(14)10-18-22-21(23-30-18)13-8-16(26-2)20(28-4)17(9-13)27-3/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAIUBLMOODRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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